

An In-depth Technical Guide to D,L-Azatryptophan Hydrate

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Compound of Interest

Compound Name: *D,L-Azatryptophan hydrate*

Cat. No.: *B015061*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

D,L-Azatryptophan hydrate (CAS Number 7146-37-4) is a racemic mixture of the non-canonical amino acid 7-azatryptophan. As an isostere of tryptophan, it serves as a valuable tool in protein science and drug development. Its intrinsic fluorescence, which is highly sensitive to the local environment, makes it a powerful probe for investigating protein structure, dynamics, folding, and protein-protein interactions. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological applications of **D,L-Azatryptophan hydrate**, with a focus on experimental protocols and data presentation for the research community.

Chemical and Physical Properties

D,L-Azatryptophan hydrate is a white to off-white powder. It is an unusual alpha-amino acid distinguished by its potent fluorescent activity.[1][2][3] The presence of a nitrogen atom at the 7th position of the indole ring alters its electronic properties compared to tryptophan, resulting in unique spectroscopic characteristics.[4] This compound is soluble in water and 1 M HCl (with heating), and is typically stored at -20°C.[5][6]

Table 1: Physicochemical Properties of **D,L-Azatryptophan Hydrate**

Property	Value	Source
CAS Number	7146-37-4	[3] [5] [7] [8] [9] [10]
Alternate CAS Number	7303-50-6 (anhydrous)	[2] [6]
Molecular Formula	C ₁₀ H ₁₃ N ₃ O ₃	[1] [2] [5] [7] [11]
Molecular Weight	223.23 g/mol	[1] [2] [5] [7] [9] [11]
Appearance	White to off-white powder	[1]
Melting Point	262-264 °C	[6]
Solubility	Soluble in water. Soluble in 1 M HCl (50 mg/ml) with heat.	[5] [6]
Storage Temperature	-20°C or 2-8°C (sealed in dry conditions)	[7]
Purity	≥98% (TLC)	

Table 2: Spectroscopic Properties of 7-Azatryptophan

Property	Value	Conditions	Source
Excitation Wavelength	310 nm	[6]	
Emission Wavelength	402 nm	[6]	
Absorption Maximum Shift (vs. Tryptophan)	Red-shifted by 10 nm	[4]	
Emission Maximum Shift (vs. Tryptophan)	Red-shifted by 46 nm	[4]	
Extinction Coefficient (ϵ)	1,205 M ⁻¹ cm ⁻¹	at 310 nm	[6]
Extinction Coefficient (ϵ)	5,080 M ⁻¹ cm ⁻¹	at 280 nm	[6]
Quantum Yield	Increases from 0.01 in aqueous solution (pH 7) to 0.25 in acetonitrile.	[4]	

Synthesis and Resolution

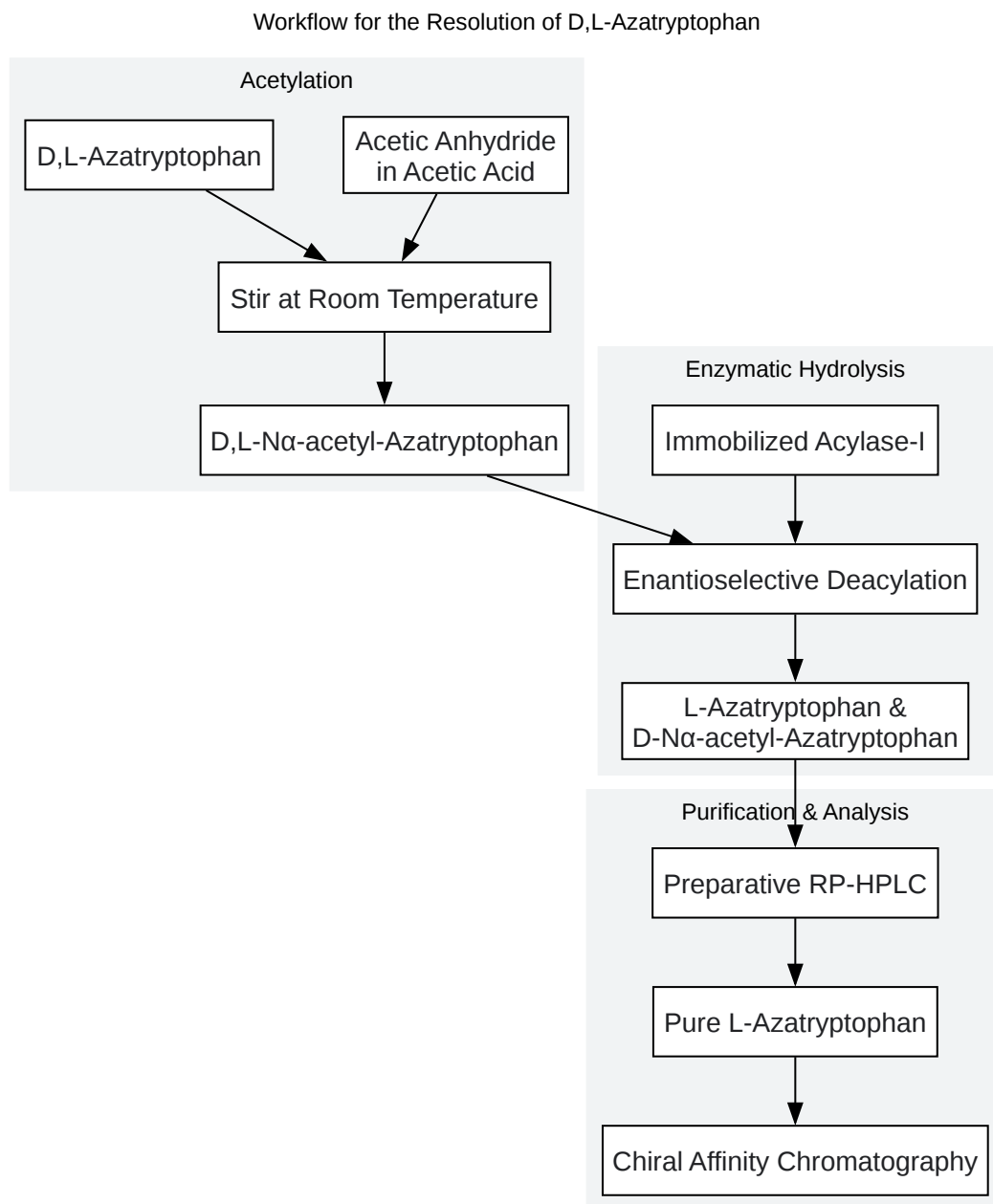
D,L-Azatryptophan can be synthesized from 7-azaindole.[6] For many biological applications, the individual L- or D-enantiomers are required. The racemic mixture can be resolved through enantioselective hydrolysis of the N α -acetyl-derivative using an immobilized acylase.

Experimental Protocol: Resolution of D,L-Azatryptophan

This protocol describes the enzymatic resolution of the racemic mixture to obtain L-7-azatryptophan.

- Acetylation of D,L-Azatryptophan:
 - Dissolve 205 mg (1 mmol) of D,L-Azatryptophan in 2.56 mL of neat acetic acid.
 - Add 114 μ L (1.2 mmol) of acetic anhydride under vigorous stirring.

- Allow the reaction to proceed at room temperature, monitoring its progress by RP-HPLC.
[4]
- The product of this step is D,L-N α -acetyl-Azatryptophan.
- Enzymatic Hydrolysis:
 - The resulting D,L-N α -acetyl-Azatryptophan is subjected to enantioselective deacylation.
 - This is achieved using eupergit-C immobilized acylase-I from *Aspergillus oryzae*. [4]
 - The enzyme specifically hydrolyzes the L-enantiomer, yielding free L-7-azatryptophan.
- Purification:
 - The free L-7-azatryptophan is purified from the reaction mixture using preparative RP-HPLC. [4]
- Enantiomeric Purity Assessment:
 - The enantiomeric purity of the purified L-7-azatryptophan can be confirmed by chiral affinity chromatography. [4]



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Caption: Workflow for the enzymatic resolution of D,L-Azatryptophan.

Biological Activity and Applications

D,L-Azatryptophan is a versatile tool in biological research, primarily utilized for its fluorescent properties and as a substitute for tryptophan in proteins.

Fluorescent Probe for Protein Studies

The fluorescence of 7-azatryptophan is highly sensitive to the polarity of its environment.^[4]

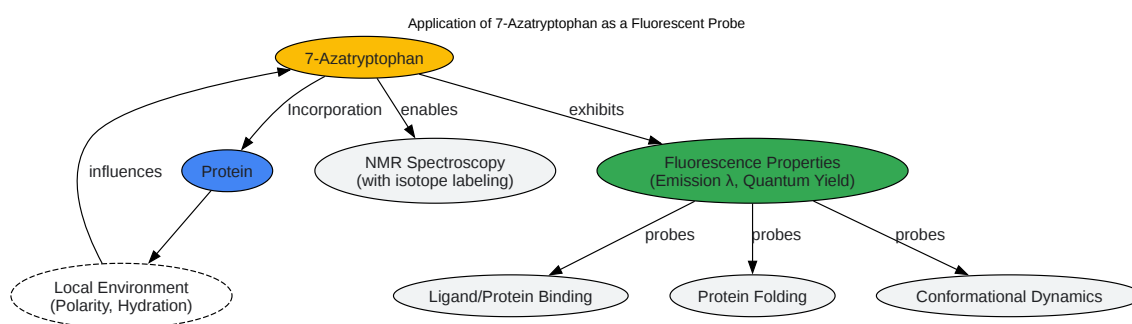
This property makes it an excellent intrinsic probe for studying:

- **Protein Structure and Dynamics:** Changes in the local environment of the azatryptophan residue upon protein folding, conformational changes, or ligand binding can be monitored by shifts in its fluorescence emission spectrum.^{[1][2][3][6]}
- **Protein Folding:** Resonance energy transfer (RET) between a donor fluorophore (like tyrosine) and 7-azatryptophan as an acceptor can be used to monitor protein folding and renaturation processes.^[4]
- **Protein-Protein Interactions:** The quenching or enhancement of 7-azatryptophan fluorescence upon binding to another protein can provide insights into the binding interface and kinetics.^[4]

Incorporation into Proteins

7-Azatryptophan can be incorporated into proteins either through chemical synthesis of peptides or biosynthetically in expression systems.

- **Biosynthetic Incorporation:** It can be incorporated into proteins expressed in bacteria, serving as a useful intrinsic fluorescence probe.^[6] This has been demonstrated in phage lambda lysozyme, where the replacement of tryptophan with 7-azatryptophan had only a mild effect on protein stability at pH above 5.^{[12][13]} More recently, a system for the genetic encoding of 7-aza-l-tryptophan in *E. coli* has been developed, allowing for site-selective isotope labeling for NMR studies.^{[14][15][16]}



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Caption: Applications of 7-Azatriptophan in protein science.

Other Biological Activities

- **Enzyme Induction:** D,L-7-Azatriptophan, together with L-tryptophan, acts as a synergistic inducer of tryptophan oxygenase in *Pseudomonas acidovorans*.
- **Inhibition of Metabolism:** In the marine cyanobacterium *Anabaena* sp. Strain 1F, D,L-7-Azatriptophan inhibits photosynthetic carbon assimilation, photosynthetic oxygen evolution, and nitrogen metabolism.

Safety and Handling

D,L-Azatriptophan hydrate is harmful if swallowed, in contact with skin, or if inhaled.[11]
Standard laboratory safety precautions should be followed, including the use of personal

protective equipment such as eye shields and gloves.[17] It is a combustible solid and should be stored in a tightly closed container in a dry, well-ventilated place, typically refrigerated.[17]

Table 3: Hazard and Safety Information

Hazard Statement	Precautionary Measures	Source
H302: Harmful if swallowed	Wear protective gloves/clothing/eye protection/face protection. Wash hands thoroughly after handling.	[11][17]
H312: Harmful in contact with skin	Avoid breathing dust. Use only outdoors or in a well-ventilated area.	[11][17]
H332: Harmful if inhaled	Keep container tightly closed. Store in a dry, well-ventilated place. Keep refrigerated.	[11][17]

Conclusion

D,L-Azatryptophan hydrate is a valuable chemical tool for researchers in biochemistry, molecular biology, and drug development. Its unique fluorescent properties, which are sensitive to the microenvironment, provide a powerful means to investigate the intricacies of protein structure, function, and interactions. The ability to incorporate this non-canonical amino acid into proteins, both synthetically and biosynthetically, opens up a wide range of experimental possibilities, from fluorescence-based assays to site-specific NMR studies. This guide provides a foundational understanding of its properties and applications, aiming to facilitate its effective use in the laboratory.

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